molecular formula C11H13ClFN3 B12226989 N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12226989
M. Wt: 241.69 g/mol
InChI Key: LOQVWLIDPWQOQF-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-1-methylpyrazol-4-amine; hydrochloride is a pyrazole-based compound featuring a 3-fluorobenzyl substituent at the 4-amino position of the pyrazole ring. The inclusion of a fluorine atom on the phenyl group enhances lipophilicity and metabolic stability, common strategies in medicinal chemistry to optimize pharmacokinetic properties.

Properties

Molecular Formula

C11H13ClFN3

Molecular Weight

241.69 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12FN3.ClH/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9;/h2-5,7-8,13H,6H2,1H3;1H

InChI Key

LOQVWLIDPWQOQF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzyl chloride with 1-methylpyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Industrial Production

For industrial-scale production, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels.

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride exhibits notable biological activities, making it a subject of interest in several research domains:

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets. Studies have shown that modifications to the pyrazole ring significantly influence its potency against cancer cells.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties, suggesting potential applications in treating bacterial infections. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function.

Case Studies

  • Anticancer Efficacy
    A study explored the structure-activity relationship (SAR) of this compound, demonstrating that substituents at the 4-position of the pyrazole ring are crucial for maintaining anticancer efficacy. The findings suggest that derivatives with optimized substituents could improve therapeutic profiles.
  • Antimicrobial Activity
    Another investigation reported on the compound's effectiveness against specific bacterial strains. The study highlighted how structural modifications could enhance antimicrobial activity, paving the way for new antibiotic development.

Mechanism of Action

The mechanism by which N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazol amine structure facilitates its interaction with biological pathways. This compound may inhibit or activate specific enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Position: 3-Fluorophenyl vs. 4-Fluorophenyl Analogs

A key structural analog is {[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine hydrochloride (). The primary difference lies in the fluorine substitution on the phenyl ring (3- vs. 4-position).

  • Electronic Effects : Fluorine at the 3-position creates a meta-substituted aromatic ring, which may alter electronic distribution compared to the para-substituted analog. This could influence interactions with aromatic stacking or hydrogen bonding in target proteins.
  • Commercial Relevance : Both compounds are commercially available, indicating their utility as intermediates or reference standards in drug development .

Substituted Benzyl Groups: Methoxy vs. Fluorine

N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-4-amine hydrochloride () replaces the 3-fluorophenyl group with a 2-methoxybenzyl moiety.

  • Steric Effects : The bulkier methoxy group may hinder binding in sterically sensitive active sites.
  • Synthetic Accessibility : Both compounds are synthesized via reductive amination or nucleophilic substitution, but the methoxy variant requires protection/deprotection steps for the oxygen atom .

Pyrazole Core Modifications: Methyl vs. Cyclopropyl and Pyridinyl Substituents

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () differs in pyrazole substituents:

  • Pyridine vs. Fluorophenyl : The pyridine ring offers hydrogen-bonding capability, which could improve solubility but reduce lipophilicity compared to the fluorophenyl group.
  • Physical Properties : The cyclopropyl analog has a melting point of 104–107°C and distinct NMR shifts (δ 8.87 ppm for pyridine protons), contrasting with the likely lower melting point of the fluorophenyl derivative due to reduced crystallinity .

Fluorinated Compounds in Medicinal Chemistry: MC1568

MC1568 (3-[5-(3-(3-Fluorophenyl)−3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide) from shares a 3-fluorophenyl group but within a pyrrole-based HDAC inhibitor scaffold.

  • Role of Fluorine : In MC1568, fluorine enhances electron-withdrawing effects, stabilizing the ketone group and improving target engagement. This parallels the fluorophenyl group’s role in the target compound, suggesting shared strategies for optimizing bioactivity .

Data Tables

Table 1: Structural and Physical Comparison of Key Analogs

Compound Name Substituent(s) Key Features Melting Point/Properties Source
Target Compound 3-Fluorophenyl, methyl High lipophilicity, metabolic stability Not reported -
{[1-(4-Fluorophenyl)...}methyl}amine HCl 4-Fluorophenyl, methyl Para-fluorine, commercial availability Not reported
N-(2-Methoxybenzyl)-...amine HCl 2-Methoxybenzyl Increased polarity CAS 1856058-25-7
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)... Cyclopropyl, pyridinyl Rigid structure, hydrogen bonding 104–107°C
MC1568 3-Fluorophenyl, pyrrole HDAC inhibition, stabilized ketone Not reported

Table 2: Impact of Substituents on Key Properties

Substituent Electronic Effect Lipophilicity (LogP)* Metabolic Stability
3-Fluorophenyl Moderate electron-withdrawing High High
4-Fluorophenyl Similar to meta-F High High
2-Methoxybenzyl Electron-donating Moderate Moderate
Pyridinyl Electron-withdrawing Low Moderate
Cyclopropyl Steric hindrance Moderate High

*Estimated based on substituent contributions.

Biological Activity

N-[(3-fluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H16_{16}ClF2_2N3_3
  • Molecular Weight : 287.73 g/mol
  • CAS Number : 1856039-52-5

The presence of the fluorine atom in its structure enhances its binding affinity to biological targets, which is critical for its activity against various diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation. For instance, it modulates receptor protein tyrosine kinases such as c-KIT and c-FMS, which are implicated in cell proliferation and survival pathways .
  • Receptor Modulation : The pyrazole ring system provides a stable scaffold that enhances interaction with receptors, leading to altered signaling pathways that can inhibit tumor growth or reduce inflammatory responses.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound across multiple cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF70.01Inhibition of Aurora-A kinase
NCI-H4600.03Induction of apoptosis
SF-26831.5Inhibition of microtubule assembly
A54926Inhibition of cell proliferation

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MCF7 Cells : A study conducted by Li et al. reported that this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50_{50} value of 0.01 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential for managing inflammatory diseases .

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